2-Bromo-N-pyridazin-3-yl-acetamide
Description
2-Bromo-N-pyridazin-3-yl-acetamide is a brominated acetamide derivative featuring a pyridazine ring. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties to the compound.
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
2-bromo-N-pyridazin-3-ylacetamide |
InChI |
InChI=1S/C6H6BrN3O/c7-4-6(11)9-5-2-1-3-8-10-5/h1-3H,4H2,(H,9,10,11) |
InChI Key |
JXZJGONOXHYLHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)NC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Structural Features |
|---|---|---|---|---|
| 2-Bromo-N-pyridazin-3-yl-acetamide | C₆H₅BrN₃O | 215.03 (hyp.) | Bromo, acetamide | Pyridazine ring, intramolecular H-bonding |
| N-(3-Bromopyridin-2-yl)acetamide | C₇H₇BrN₂O | 215.05 | Bromo, acetamide | Pyridine ring, planar geometry |
| 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide | C₁₂H₁₀BrN₃O | 292.13 | Bromophenyl, pyrazine | Aryl group, dihedral angle (54.6°) |
| N-(2-Bromo-6-methoxypyridin-3-yl)-2,2,2-trifluoro-acetamide | C₈H₆N₂O₂F₃Br | 299.04 | Bromo, methoxy, trifluoroacetamide | Pyridine ring, electron-withdrawing groups |
Key Observations:
Pyridazine vs. Pyridine/Pyrazine Rings: The pyridazine ring in the target compound introduces two adjacent nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to pyridine (one nitrogen) or pyrazine (two para nitrogens). This may influence solubility and coordination with metal ions . In 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide, the pyrazine ring forms a dihedral angle of 54.6° with the bromophenyl group, creating a non-planar conformation that affects crystal packing and intermolecular interactions .
Substituent Effects :
- Electron-withdrawing groups (e.g., bromo, trifluoroacetamide) increase electrophilicity and reactivity. For example, N-(2-Bromo-6-methoxypyridin-3-yl)-2,2,2-trifluoro-acetamide contains both bromo and trifluoroacetamide groups, which may enhance its stability in biological environments .
- Bulkier substituents, such as pivaloyl in N-(2-Bromopyridin-3-yl)pivalamide (HB028, ), reduce solubility compared to the acetamide group in the target compound .
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